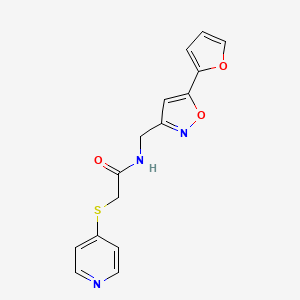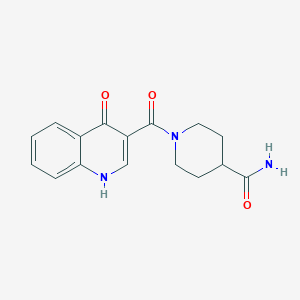![molecular formula C12H13N3O B2499891 6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine CAS No. 2198372-89-1](/img/structure/B2499891.png)
6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine is a heterocyclic compound that features both imidazole and pyridazine rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure, which includes a cyclopentene moiety, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine typically involves the formation of the imidazo[1,2-b]pyridazine core followed by the introduction of the cyclopentene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting with a pyridazine derivative, the imidazole ring can be formed through a series of condensation reactions. The cyclopentene moiety is then introduced via an alkylation reaction using cyclopent-3-en-1-ylmethanol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Potential use in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or activating them. The pyridazine ring’s unique properties, such as its ability to form hydrogen bonds, contribute to its binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their biological activities.
Cyclopentene derivatives: Compounds with a cyclopentene moiety but different heterocyclic cores.
Uniqueness
6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine is unique due to the combination of the imidazole and pyridazine rings with a cyclopentene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-(cyclopent-3-en-1-ylmethoxy)imidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-4-10(3-1)9-16-12-6-5-11-13-7-8-15(11)14-12/h1-2,5-8,10H,3-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAALVYSUQNIQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1COC2=NN3C=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2499812.png)
![3-(4-chlorophenyl)-5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole](/img/structure/B2499815.png)

![ethyl 2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate](/img/structure/B2499820.png)
![11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2499822.png)

![2,6-difluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2499824.png)
![N-[4-[4-(acetamidomethyl)phenyl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2499825.png)

![1-(4-chlorophenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine](/img/structure/B2499829.png)

![N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2499831.png)
